2-Thiophenesulfonamide
Overview
Description
2-Thiophenesulfonamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry. The compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and a sulfonamide group, which is known for its involvement in the inhibition of enzymes such as carbonic anhydrase .
Synthesis Analysis
The synthesis of 2-thiophenesulfonamide derivatives has been explored through different methods. One approach involves the use of ynamides in the synthesis of 2-(tosylamido)- and 2,5-bis(tosylamido)thiophenes, which are related to 2-thiophenesulfonamide. This method is metal-catalyst-free and uses Na2S·9H2O under mild conditions, demonstrating the potential for step-economic synthesis of thiophene derivatives . Another synthesis route for 4-substituted 2-thiophenesulfonamides starts from 3-thiophenecarboxaldehyde and employs metalation chemistry, highlighting the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of 2-thiophenesulfonamide derivatives is crucial for their biological activity. For instance, the incorporation of the sulfonamide group is essential for binding to the active site of enzymes like carbonic anhydrase. The molecular hybridization strategy, which combines different moieties such as benzenesulfonamide and thiopyrimidine, has been used to create compounds with selective inhibition of carbonic anhydrase isoforms . This indicates the importance of the molecular structure in determining the specificity and potency of enzyme inhibitors.
Chemical Reactions Analysis
2-Thiophenesulfonamide and its derivatives undergo various chemical reactions that modify their structure and properties. For example, chlorination of 2-thiophenesulfonamide leads to unstable intermediates that can react with polyhaloethenes or trichloroacetaldehyde to yield trichloroethyl thiophenesulfonamides. These reactions demonstrate the reactivity of the sulfonamide group and its potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thiophenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiophene ring can affect the compound's solubility, stability, and reactivity. The inhibitory activity of these compounds against carbonic anhydrase II, with some showing nanomolar potency, suggests that they have favorable interaction profiles with the enzyme's active site. Additionally, the lack of sensitization potential, as determined by cysteine reactivity, indicates that these compounds may have a reduced risk of adverse reactions .
Scientific Research Applications
Carbonic Anhydrase Inhibitors
- Synthesis and Activity in Carbonic Anhydrase Inhibition : 4-substituted 2-thiophenesulfonamides, synthesized from 3-thiophenecarboxaldehyde, have shown significant in vitro inhibition of carbonic anhydrase II, with concentrations less than 10 nM, highlighting their potential in related applications (Holmes et al., 1994).
- Inhibition of Carbonic Anhydrase II : Similarly, 5-substituted 3-thiophenesulfonamides prepared from 4-bromo-2-thiophene carboxaldehyde also inhibited carbonic anhydrase II effectively in vitro (Chow et al., 1996).
Synthesis and Properties
- Synthesis of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides : The chlorination of 2-thiophenesulfonamide and subsequent reactions led to the formation of N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides, demonstrating its versatility in chemical synthesis (Aizina et al., 2003).
Novel Ring System Synthesis
- Creation of the 5H‐thieno[2,3‐e]‐4,1,2‐oxathiazepine Ring System : The use of 3-(methoxymethoxymethyl)-2-thiophenesulfonamides and 3-hydroxymethyl-N-methoxymethyl-2-thiophenesulfonamides led to the formation of a novel 2,3-dihydro-5H-thieno[2,3-e]-4,1,2-oxathiazepine ring system (Dantanarayana et al., 1999).
Anticancer Applications
- Cytotoxicity in Leukaemic Cells : Benzo(b)thiophenesulfonamide 1,1-dioxide derivatives showed in vitro cytotoxic activity against leukaemic CCRF-CEM cells (Alonso et al., 2001).
Endothelin Receptor Antagonists
- As Endothelin Receptor Antagonists : Thiophenesulfonamides were synthesized and evaluated as ETA selective endothelin receptor antagonists, with the most potent inhibitor showing significant inhibitory activity (Raju et al., 1996).
Water-Soluble Sulfonamides
- Water-Soluble Sulfonamides for IOP Lowering : Sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrated strong affinities towards carbonic anhydrase isozymes and showed potential in intraocular pressure lowering in normotensive rabbits (Casini et al., 2002).
Beta-Adrenergic Receptor Agonists
- Beta-Adrenergic Receptor Agonism : Tryptamine-based 2-thiophenesulfonamide derivatives were found to be potent beta3-adrenergic receptor agonists, showing selectivity for beta3-AR over other ARs (Mizuno et al., 2004).
Fluorescence Signaling
- Fluorescence Signaling of Thiophenol : A new fluorescence signaling probe for thiophenol was developed using 2-(2-aminophenyl)benzothiazole and its 2,4-dinitrobenzenesulfonamide derivative, showcasing the application in sensitive detection methods (Choi et al., 2017).
Ocular Hypertension Treatment
- Treatment of Primary Open-Angle Glaucoma : (Hydroxyalkyl)sulfonyl-substituted benzene- and thiophenesulfonamides have been synthesized for the treatment of primary open-angle glaucoma, exhibiting nanomolar range inhibition of carbonic anhydrase II (Shepard et al., 1991).
Synthesis of Fluorosubstituted Heterocycles
- Synthesis of Fluorosubstituted Five-Membered Heterocycles : Research on 2- and 3-fluorosubstituted thiophenes, pyrroles, and furans demonstrated their potential in the synthesis of fluorosubstituted heterocycles (Dvornikova et al., 2003).
Inhibitors of Pathogenic Bacteria
- Inhibition of Pathogenic Bacteria : 2-thio- and 2-seleno-acetamides bearing benzenesulfonamide were evaluated as inhibitors of Carbonic Anhydrases from different pathogenic bacteria, showing potential as innovative antibacterial agents (Angeli et al., 2020).
Antitumour Activity
- Inhibition of Human Cancer Cell Growth : Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives inhibited the growth of several tumor cell lines at nanomolar concentrations, indicating their potential in antitumor therapy (Sagardoy et al., 2010).
C-Terminal Peptide Thioesters Synthesis
- Synthesis of C-Terminal Peptide Thioesters : The alkanesulfonamide "safety-catch" resin was utilized for Fmoc-based synthesis of C-terminal peptide thioesters, showing improved yield with specific conditions (Quaderer & Hilvert, 2001).
properties
IUPAC Name |
thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDYVNEGTXQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212801 | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenesulfonamide | |
CAS RN |
6339-87-3 | |
Record name | 2-Thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Thiophenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |
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Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
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Record name | 2-Thiophenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOPHENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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